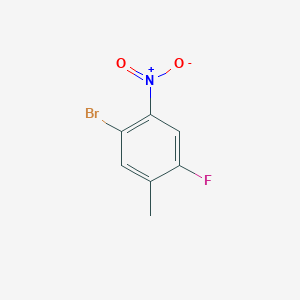

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene

Übersicht

Beschreibung

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, featuring bromine, fluorine, methyl, and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene can be synthesized through a multi-step process starting from 2-Bromo-4-fluorotoluene. The synthesis involves nitration, bromination, and methylation reactions under controlled conditions. For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and bromination processes. These reactions are carried out in specialized reactors with precise temperature and pressure controls to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and bromine.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Reduction Reactions: The major product is 1-Bromo-4-fluoro-5-methyl-2-aminobenzene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: Used in the development of novel materials with specific electronic properties.

Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.

Wirkmechanismus

The mechanism by which 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene exerts its effects is primarily through its reactivity in electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups like nitro and bromine makes the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions .

Vergleich Mit ähnlichen Verbindungen

- 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene

- 1-Bromo-4-nitrobenzene

- 4-Bromo-1-fluoro-2-nitrobenzene

Uniqueness: 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and material science .

Biologische Aktivität

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene, a halogenated nitroaromatic compound, has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the molecular formula . Its structure features a bromine atom, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring. These substituents influence its reactivity and biological interactions.

Target Interactions

The compound exhibits various biological activities through interactions with specific molecular targets. It is known to affect several biochemical pathways:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.

- Anticancer Properties : The compound's nitro group may undergo reduction to form reactive intermediates that can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been suggested.

Biochemical Pathways

Research indicates that this compound may influence pathways involving:

- Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism, and interactions can lead to altered pharmacokinetics.

- Cell Signaling Molecules : The compound may modulate kinase activity, affecting downstream signaling cascades.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound:

These studies indicate that while the compound can exhibit significant toxicity at high doses, it also provides insights into its potential effects on biological systems.

Case Studies

- Anticancer Activity : A study on structurally similar compounds demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting that this compound may exhibit similar effects through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Testing : Compounds with similar structures have been tested against various bacterial strains, showing promising results in inhibiting growth, which warrants further investigation into the specific activity of this compound.

Eigenschaften

IUPAC Name |

1-bromo-4-fluoro-5-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKJGQRSKKRVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632560 | |

| Record name | 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208165-95-1 | |

| Record name | 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.